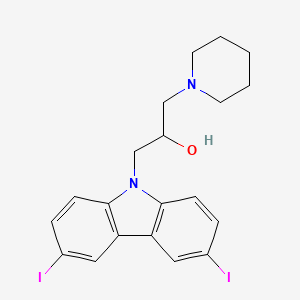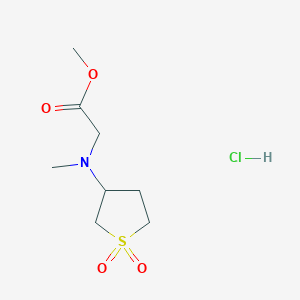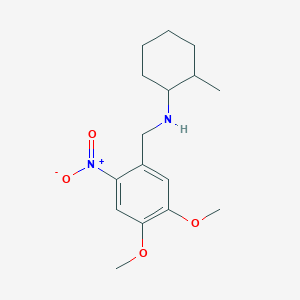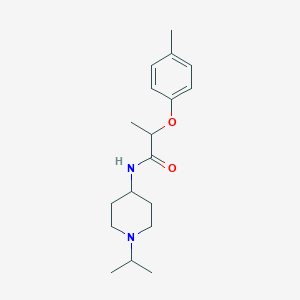
N-(3-benzoylphenyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzoylphenyl)-4-biphenylcarboxamide, commonly known as BP-C1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 is a member of the class of compounds known as N-aryl carbamates, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of BP-C1 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. BP-C1 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods. BP-C1 is also relatively stable and can be stored for long periods. However, one limitation is that the mechanism of action of BP-C1 is not fully understood. Another limitation is that the effects of BP-C1 may vary depending on the cell type and disease model used.
Zukünftige Richtungen
There are several future directions for the study of BP-C1. One direction is to further elucidate the mechanism of action of BP-C1. Another direction is to study the effects of BP-C1 in various disease models. Additionally, the potential therapeutic applications of BP-C1 in various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of more potent and selective inhibitors of CA IX, such as BP-C1, should be pursued.
Conclusion:
In conclusion, BP-C1 is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanism of action of BP-C1 involves the inhibition of CA IX activity. BP-C1 has several advantages and limitations for lab experiments. There are several future directions for the study of BP-C1, including further elucidation of its mechanism of action and exploration of its therapeutic applications in various diseases.
Synthesemethoden
BP-C1 can be synthesized using a variety of methods, including the reaction of 3-benzoylphenyl isocyanate with 4-biphenylamine. This reaction results in the formation of BP-C1 and carbon dioxide. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. BP-C1 has been studied in various in vitro and in vivo models, including cell culture studies and animal models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models.
Eigenschaften
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)


amine oxalate](/img/structure/B5084953.png)



![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)